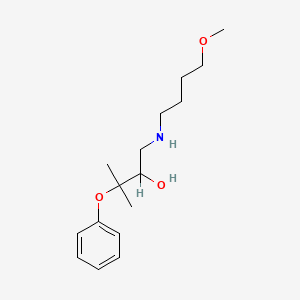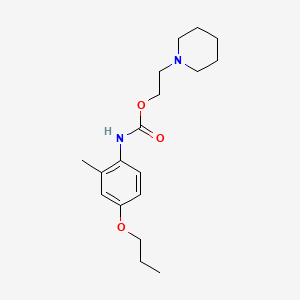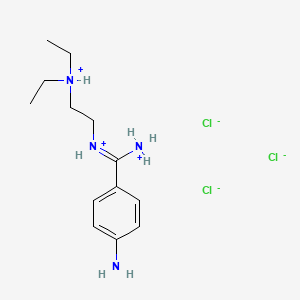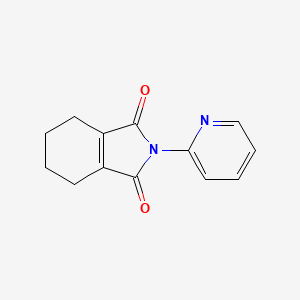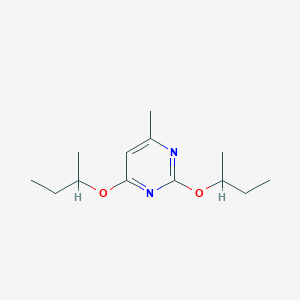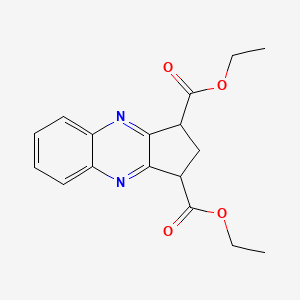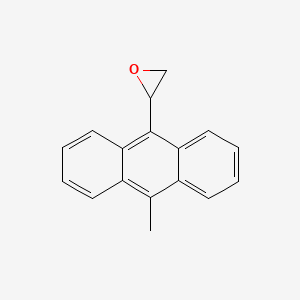
9-Methyl-10-anthryloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Methylanthracen-9-yl)oxirane is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications . This compound features an oxirane ring attached to a methylanthracene moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-methylanthracen-9-yl)oxirane typically involves the reaction of 10-methylanthracene with an epoxidizing agent. One common method is the epoxidation of 10-methylanthracene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for 2-(10-methylanthracen-9-yl)oxirane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Methylanthracen-9-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted anthracene derivatives. The specific products depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-(10-Methylanthracen-9-yl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of 2-(10-methylanthracen-9-yl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can be catalyzed by acids, bases, or specific enzymes, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(10-Methylanthracen-9-yl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other anthracene derivatives. The combination of the methylanthracene moiety and the oxirane ring allows for unique photophysical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
66842-42-0 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(10-methylanthracen-9-yl)oxirane |
InChI |
InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3 |
Clave InChI |
UUVMDMQWVGMBQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

